2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Solubility Formulation Medicinal Chemistry

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is a unique heterocyclic scaffold for drug discovery. Its secondary amine enables versatile derivatization for kinase inhibitor and GPCR-targeted libraries. The scaffold has yielded low-nanomolar inhibitors (Ki 5.5 nM for dopamine receptors). High solubility (87 g/L) facilitates cellular assays. Procurement ensures consistent ≥95% purity and reliable global supply.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 23596-28-3
Cat. No. B1281487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
CAS23596-28-3
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=NC=C2
InChIInChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2
InChIKeyUPZFJNRJKUKWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 23596-28-3): Scientific Identity and Baseline Characteristics for Procurement


2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-28-3), also known as 5-azaindoline, is a heterocyclic organic compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol . It is a bicyclic structure comprising a pyridine ring fused to a partially saturated pyrrole ring, distinguishing it from fully aromatic azaindoles [1]. This compound serves as a core scaffold in medicinal chemistry, particularly as a building block for synthesizing kinase inhibitors and dopamine receptor ligands [2]. Its physicochemical properties, including a calculated water solubility of 87 g/L at 25°C and a melting point of 200°C, define its handling and formulation characteristics .

Why 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 23596-28-3) Cannot Be Replaced by Generic Azaindoles


Direct substitution of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with other azaindole isomers or related heterocycles (e.g., 1H-pyrrolo[3,2-c]pyridine, 1H-pyrrolo[2,3-b]pyridine) is not chemically or pharmacologically equivalent. The dihydro ring in the target compound introduces a secondary amine (pKa ~8-9), which is absent in fully aromatic azaindoles, fundamentally altering hydrogen-bonding capacity, basicity, and reactivity [1]. This saturation impacts both synthetic utility (e.g., as a nucleophile) and biological target engagement . Furthermore, the specific [3,2-c] ring fusion dictates the spatial orientation of the pyridine nitrogen relative to the pyrrolidine ring, a critical determinant of kinase hinge-binding and receptor subtype selectivity that is not replicated by [2,3-b], [3,4-c], or other fused isomers [2]. Procurement decisions must account for these structural and electronic differences, as they directly influence downstream synthetic success and biological assay outcomes.

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 23596-28-3)


Enhanced Aqueous Solubility Versus Aromatic 1H-Pyrrolo[3,2-c]pyridine for In Vitro Assays

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine demonstrates significantly higher calculated aqueous solubility compared to its fully aromatic counterpart, 1H-pyrrolo[3,2-c]pyridine (5-azaindole). This enhanced solubility is critical for in vitro biological assays and formulation development . The difference is attributed to the partially saturated pyrrolidine ring, which increases polarity and disrupts crystal packing [1].

Solubility Formulation Medicinal Chemistry

Reactivity Advantage: Secondary Amine as a Synthetic Handle

The saturated 2,3-dihydro ring of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine contains a secondary amine (NH group), which is a versatile reactive handle for N-alkylation, acylation, or sulfonylation . This contrasts with the aromatic NH of 1H-pyrrolo[3,2-c]pyridine, which is less nucleophilic and requires stronger conditions for derivatization [1]. The difference in reactivity enables distinct synthetic routes and library diversification strategies.

Synthetic Chemistry Building Block Functionalization

Distinct Scaffold for Dopamine Receptor Ligand Discovery

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in potent dopamine receptor ligands. For instance, derivatives bearing this core have demonstrated high affinity for D1A (Ki = 14 nM) and D2 (Ki = 5.5 nM) dopamine receptors [1]. This binding affinity is not observed for the unsubstituted aromatic 1H-pyrrolo[3,2-c]pyridine, highlighting the importance of the saturated dihydro ring and the specific [3,2-c] fusion for engaging these CNS targets . The scaffold's unique geometry and hydrogen-bonding capability, derived from the secondary amine, contribute to this selective receptor interaction.

Dopamine Receptor CNS Drug Discovery Medicinal Chemistry

Validated Scaffold for Potent FMS Kinase Inhibition

The pyrrolo[3,2-c]pyridine core, which includes 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a key precursor or substructure, has been validated as a scaffold for potent and selective FMS (CSF-1R) kinase inhibitors [1]. In a study of 18 pyrrolo[3,2-c]pyridine derivatives, the most potent analogues (e.g., compound 1r) achieved FMS kinase IC50 values as low as 30 nM, demonstrating a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) [2]. This demonstrates the scaffold's inherent ability to engage the FMS kinase ATP-binding pocket with high affinity, a property not shared by other regioisomeric azaindole scaffolds.

FMS Kinase CSF-1R Oncology Immunology

High-Value Application Scenarios for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 23596-28-3) in Research and Development


Medicinal Chemistry: Scaffold for Kinase and GPCR Ligand Libraries

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is ideally suited as a core building block for synthesizing focused compound libraries targeting kinases (e.g., FMS/CSF-1R) and G protein-coupled receptors (e.g., dopamine D1/D2) [1]. Its secondary amine provides a direct handle for introducing diverse substituents, enabling rapid exploration of structure-activity relationships (SAR) . The scaffold's demonstrated ability to yield low-nanomolar inhibitors validates its use in hit-to-lead and lead optimization campaigns [2].

Chemical Biology: Tool Compound Development for Target Validation

The high aqueous solubility of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (87 g/L calculated) facilitates its use in creating chemical probes for cellular target engagement studies [1]. Derivatives based on this core can be developed as potent and selective tool compounds to interrogate the function of FMS kinase in macrophages or dopamine receptors in neuronal cells, as demonstrated by related analogues . This minimizes DMSO-related artifacts in cell-based assays [2].

Synthetic Methodology: Developing Novel Heterocyclic Chemistry

This compound serves as a valuable substrate for developing new synthetic transformations involving the secondary amine and the pyridine ring [1]. Its unique electronic properties allow for the exploration of regioselective C-H functionalization, N-arylation, or ring-expansion reactions that are not feasible with fully aromatic azaindoles . Such methodology development expands the toolkit for creating complex, drug-like molecules.

Pharmaceutical Development: Advanced Intermediate for CNS Drug Candidates

Given the validated activity of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives as dopamine receptor ligands (Ki as low as 5.5 nM) [1], this compound is a strategic advanced intermediate for synthesizing preclinical candidates targeting neurological and psychiatric disorders . Its use can streamline the synthesis of complex molecules, reducing step count and improving overall yield in process chemistry [2].

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